molecular formula C21H18N2O4S2 B2974037 (E)-2-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetamide CAS No. 941988-62-1

(E)-2-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetamide

Cat. No.: B2974037
CAS No.: 941988-62-1
M. Wt: 426.51
InChI Key: PZNGTEQSMOMJIN-QURGRASLSA-N
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Description

(E)-2-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetamide is a useful research compound. Its molecular formula is C21H18N2O4S2 and its molecular weight is 426.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. The compounds synthesized showed promising results in both in vitro antibacterial and antifungal activities, indicating potential for development as new antimicrobial agents [E. Darwish et al., 2014].

Anticonvulsant Activity

Another research synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. Several compounds demonstrated protection against picrotoxin-induced convulsion, with one specific compound showing significant anticonvulsive effects and offering 100% protection [A. A. Farag et al., 2012].

Photosensitizer for Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing Schiff base were reported. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and are considered potential Type II photosensitizers for cancer treatment in photodynamic therapy [M. Pişkin et al., 2020].

Crystal Structures and Inhibitory Mechanisms

Research on the crystal structures of various (oxothiazolidin-2-ylidene)acetamides, including N-(4-methoxyphenyl) derivatives, revealed insights into their potential inhibitory mechanisms against enzymes like carbonic anhydrase. These structures help understand the molecular basis of the compounds' activities and could guide the design of new inhibitors [Aleksei N. Galushchinskiy et al., 2017].

Antioxidant Activity

Amidomethane sulfonyl-linked bis heterocycles were synthesized from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides and tested for antioxidant activity. One of the compounds exhibited excellent antioxidant activity, surpassing that of the standard Ascorbic acid, indicating potential for development as new antioxidant agents [Bhanu Prakash Talapuru et al., 2014].

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-23-20-17-6-4-3-5-14(17)7-12-18(20)28-21(23)22-19(24)13-29(25,26)16-10-8-15(27-2)9-11-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNGTEQSMOMJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)CS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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